molecular formula C21H17ClFN5O2 B2515162 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921990-27-4

4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

カタログ番号: B2515162
CAS番号: 921990-27-4
分子量: 425.85
InChIキー: XRALQYZGBSMFFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-fluorobenzyl substituent at position 5 of the heterocyclic core and a 4-chlorobenzamide group linked via an ethyl chain. This scaffold is characteristic of kinase inhibitors, where the pyrazolo-pyrimidinone core mimics ATP-binding motifs, enabling competitive inhibition of enzymatic activity .

特性

IUPAC Name

4-chloro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-16-6-4-15(5-7-16)20(29)24-8-9-28-19-18(11-26-28)21(30)27(13-25-19)12-14-2-1-3-17(23)10-14/h1-7,10-11,13H,8-9,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRALQYZGBSMFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory properties and potential applications in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization to introduce various substituents. The compound features a 4-chloro substituent and a 3-fluorobenzyl moiety, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Inhibition of COX Enzymes : The synthesized derivatives were evaluated for their ability to inhibit COX-1 and COX-2. Notably, some derivatives exhibited IC50 values comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
CompoundIC50 (μmol)COX Target
4d0.04 ± 0.01COX-2
3bNot effectiveCOX-1
Celecoxib0.04 ± 0.01COX-2

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like chlorine and fluorine) has been correlated with enhanced activity against COX enzymes. Docking studies suggest that these compounds interact with key residues in the active sites of COX enzymes, reinforcing their inhibitory effects .

Case Studies

Several studies have documented the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, several derivatives demonstrated significant anti-inflammatory effects, paralleling those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a dose-dependent reduction in inflammation .
  • Toxicity Assessment : Acute toxicity studies revealed that many derivatives had high LD50 values (>1100 mg/kg), suggesting a favorable safety profile compared to conventional NSAIDs . For example:
    • Compound 7 showed an LD50 of 2457.98 mg/kg , indicating lower toxicity.

類似化合物との比較

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

Compound 1 : 4-Chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 922082-64-2)
  • Key Difference : Fluorine at the ortho position (2-fluorobenzyl) vs. meta (3-fluorobenzyl) in the target compound.
  • Meta substitution (target compound) may enhance π-π stacking with aromatic residues in kinase domains .
  • Molecular Weight : 425.8 g/mol (identical to the target compound due to isomeric similarity).
Compound 2 : 2-Chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
  • Key Differences :
    • Benzamide substituents: 2-chloro-6-fluoro vs. 4-chloro in the target.
    • Benzyl group: 3-methylbenzyl vs. 3-fluorobenzyl .
  • Impact: Di-substitution (Cl, F) on the benzamide may increase electron-withdrawing effects, modulating reactivity.

Heterocyclic Modifications

Compound 3 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Key Differences :
    • Chromen-2-yl substituent replaces the benzyl group.
    • Sulfonamide group instead of benzamide.
  • Impact: The chromenone moiety introduces additional planar rigidity, which may enhance binding to hydrophobic kinase pockets. Sulfonamide groups often improve solubility but may reduce metabolic stability compared to benzamides .

Molecular Data Comparison

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C21H17ClFN5O2 C21H17ClFN5O2 C22H19ClFN5O2 C28H21F2N5O3S
Molecular Weight (g/mol) 425.8 425.8 439.9 545.6
Substituent Position 3-Fluorobenzyl 2-Fluorobenzyl 3-Methylbenzyl Chromen-2-yl
Functional Group Benzamide Benzamide Benzamide Sulfonamide

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and optimization strategies for synthesizing this compound?

  • Methodology :

  • Core formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of pyrazole-5-carboxylic acid derivatives with amidines or urea derivatives under reflux conditions (e.g., ethanol or DMF, 80–100°C) .
  • Substituent introduction : The 3-fluorobenzyl group is introduced via alkylation or nucleophilic substitution, while the benzamide moiety is coupled using carbodiimide coupling reagents (e.g., EDCI/HOBt) in polar aprotic solvents like DMSO .
  • Optimization : Yield improvements are achieved by controlling reaction temperatures (e.g., 0–25°C for sensitive steps), using catalysts (e.g., triethylamine for deprotonation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the pyrazolo-pyrimidine core protons resonate at δ 8.0–8.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 452.1) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL software) resolves bond lengths (C–N: 1.33–1.38 Å) and dihedral angles, confirming regiochemistry .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

  • Challenges : Competing reaction pathways (e.g., N1 vs. N2 alkylation in pyrazolo-pyrimidine systems) lead to byproducts .
  • Solutions :

  • Directing groups : Use of electron-withdrawing substituents (e.g., chloro, oxo) to guide alkylation to the N1 position .
  • Protective strategies : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl [Boc] groups) .
  • Catalytic control : Palladium-mediated cross-coupling for precise C–H functionalization .

Q. How do researchers analyze discrepancies in reported biological activities (e.g., IC50_{50} values) across studies?

  • Approaches :

  • Assay standardization : Cross-validation using consistent cell lines (e.g., HEK293 for kinase inhibition) and protocols (e.g., ATP concentration in kinase assays) .
  • Purity verification : HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
  • Structural analogs : Compare SAR trends; fluorobenzyl groups enhance kinase affinity, while chloro substituents improve metabolic stability .

Q. What computational methods predict interactions with biological targets like protein kinases?

  • Tools :

  • Molecular docking (AutoDock Vina) : Models compound binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
  • Molecular Dynamics (MD) simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σp_p value) with inhibitory potency .

Q. How are pharmacokinetic properties (e.g., solubility, bioavailability) optimized for in vivo studies?

  • Strategies :

  • Prodrug design : Esterification of the benzamide group to enhance solubility .
  • Formulation : Use of cyclodextrin complexes or lipid nanoparticles for improved oral bioavailability .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) in hepatic microsomes .

Data Contradiction Analysis

Q. How do structural variations in pyrazolo[3,4-d]pyrimidine derivatives affect biological outcomes?

  • Case study :

  • 3-Fluorobenzyl vs. 4-fluorophenyl : The 3-fluorobenzyl group in this compound shows 10-fold higher kinase inhibition than 4-fluorophenyl analogs due to better hydrophobic pocket fit .
  • Chloro substitution : 4-chlorobenzamide improves cellular permeability (logP = 2.8) compared to nitro derivatives (logP = 1.5) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction atmosphere (e.g., nitrogen for air-sensitive steps) and solvent drying (molecular sieves for DMSO) .
  • Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) for high-quality single crystals .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure statistical significance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。